molecular formula C13H15ClN2O3 B5071911 N-[2-(4-chlorophenoxy)ethyl]-N'-cyclopropyloxamide

N-[2-(4-chlorophenoxy)ethyl]-N'-cyclopropyloxamide

Cat. No.: B5071911
M. Wt: 282.72 g/mol
InChI Key: GRUFJROLWPDDNG-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-N’-cyclopropyloxamide is an organic compound that features a combination of a chlorophenoxy group and a cyclopropyloxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N’-cyclopropyloxamide typically involves the reaction of 4-chlorophenoxyethylamine with cyclopropanecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N-[2-(4-chlorophenoxy)ethyl]-N’-cyclopropyloxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-N’-cyclopropyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-N’-cyclopropyloxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-N’-cyclopropyloxamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide
  • N-[2-(4-chlorophenoxy)ethyl]-N-methylamine
  • N-[2-(4-chlorophenoxy)ethyl]benzamide

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-N’-cyclopropyloxamide is unique due to the presence of both a chlorophenoxy group and a cyclopropyloxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-9-1-5-11(6-2-9)19-8-7-15-12(17)13(18)16-10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUFJROLWPDDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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